6-(2,3-dihydroindol-1-yl)-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
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Overview
Description
6-(2,3-dihydroindol-1-yl)-2-phenyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydroindol-1-yl)-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione typically involves multi-step reactions. These reactions often start with simpler precursors such as Tetrahydro-1H-benzo[b]azonin-2,7-dione. The synthetic routes may include cyclization reactions, condensation reactions, and other organic transformations under controlled conditions to achieve the desired tetracyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dihydroindol-1-yl)-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-(2,3-dihydroindol-1-yl)-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione has several scientific research applications:
Medicine: The compound’s unique structure makes it a candidate for studying its pharmacological potential and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydroindol-1-yl)-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,6,10-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,11,13,15-heptaen-17-one
- (8S)-6-cyclopentyl-2-(3,4-dimethoxyphenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Uniqueness
6-(2,3-dihydroindol-1-yl)-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione stands out due to its unique tetracyclic structure and the presence of multiple functional groups. This makes it a valuable compound for studying complex chemical reactions and developing new materials or therapeutic agents.
Properties
Molecular Formula |
C28H20N4O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione |
InChI |
InChI=1S/C28H20N4O2/c33-25-19-12-6-5-11-18(19)24-22(25)21(17-9-2-1-3-10-17)23-26(29-24)30-28(31-27(23)34)32-15-14-16-8-4-7-13-20(16)32/h1-13,21H,14-15H2,(H2,29,30,31,34) |
InChI Key |
VTUDKJDOFPUYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC4=C(C(C5=C(N4)C6=CC=CC=C6C5=O)C7=CC=CC=C7)C(=O)N3 |
Origin of Product |
United States |
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